![molecular formula C15H11NO3 B11811261 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine is a complex organic compound that features a benzofuran core linked to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- Benzo[d][1,3]dioxol-5-amine
Uniqueness
What sets 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine apart from similar compounds is its unique combination of the benzofuran and benzo[d][1,3]dioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine (C15H11NO3) is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzofuran core substituted with a benzo[d][1,3]dioxole moiety. The compound exhibits unique physical and chemical properties that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H11NO3 |
Molecular Weight | 253.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzofuran derivatives, including the compound . For instance, a study demonstrated that benzofuran-based compounds exhibited significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro testing showed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM. This suggests a dose-dependent relationship where increased concentrations lead to heightened apoptotic activity .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Research Findings : A series of benzofuran derivatives were synthesized and tested for AChE inhibition. The most potent derivative exhibited an IC50 value of 0.058 μM, indicating strong inhibitory activity compared to donepezil (IC50 = 0.049 μM) . This positions the compound as a promising candidate for further development in Alzheimer's disease management.
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives has also been evaluated. Compounds similar to this compound demonstrated significant DPPH scavenging activity, which is essential for protecting cells from oxidative stress.
Table 2: Biological Activities Summary
Activity Type | IC50 Value (μM) | Reference |
---|---|---|
Anti-Cancer (MCF-7) | 25.72 | |
AChE Inhibition | 0.058 | |
Antioxidant Activity | Not specified |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : As an AChEI, it likely binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-benzofuran-3-amine |
InChI |
InChI=1S/C15H11NO3/c16-14-10-3-1-2-4-11(10)19-15(14)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8,16H2 |
InChI Key |
CVFFGIFSQPBFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=CC=CC=C4O3)N |
Origin of Product |
United States |
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